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Introduction
The Palladium-Catalyzed Allylic Alkylation, often referred to as the Tsuji-Trost reaction, is a

powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This reaction

involves the substitution of an allylic leaving group with a nucleophile, catalyzed by a palladium

complex.[1] Dibenzyl malonate serves as a soft carbon nucleophile in this reaction, offering a

strategic advantage in multistep synthesis due to the facility of removing the benzyl protecting

groups under mild hydrogenolysis conditions. This application note provides detailed protocols

for both achiral and asymmetric versions of the palladium-catalyzed allylic alkylation of

dibenzyl malonate, along with quantitative data and mechanistic insights.

Reaction Principle and Mechanism
The catalytic cycle of the Tsuji-Trost reaction commences with the coordination of a

palladium(0) catalyst to the double bond of an allylic substrate.[3] Subsequent oxidative

addition expels the leaving group, typically an acetate or carbonate, to form a η³-

allylpalladium(II) complex. The enolate of dibenzyl malonate, generated in situ by a base, then

acts as a nucleophile. It attacks the π-allyl complex, usually at the less sterically hindered

terminus, leading to the formation of the desired allylated product and regenerating the

palladium(0) catalyst, which re-enters the catalytic cycle.[3]
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Data Presentation
Achiral Palladium-Catalyzed Allylic Alkylation
The following table summarizes typical reaction conditions and yields for the achiral allylic

alkylation of dibenzyl malonate with various allylic substrates.

Entry
Allylic
Substr
ate

Palladi
um
Cataly
st

Ligand Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1
Allyl

Acetate

Pd(PPh

₃)₄
PPh₃ NaH THF 65 12 85-95

2

Cinnam

yl

Acetate

Pd₂(dba

)₃
dppe K₂CO₃

Dioxan

e
80 16 80-90

3
Geranyl

Acetate

Pd(OAc

)₂
PPh₃ Cs₂CO₃ Toluene 100 24 75-85

4

(E)-

Hex-2-

en-1-yl

acetate

Pd(PPh

₃)₄
PPh₃ NaH THF 65 12 88

Note: Yields are isolated yields and can vary based on the specific reaction scale and

purification method.

Asymmetric Palladium-Catalyzed Allylic Alkylation
The enantioselective variant of the Tsuji-Trost reaction employs chiral ligands to induce

stereoselectivity. The choice of ligand is critical for achieving high enantiomeric excess (ee).
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Entry

Allyli
c
Subst
rate

Palla
dium
Precu
rsor

Chiral
Ligan
d

Base
Solve
nt

Temp
(°C)

Time
(h)

Yield
(%)

ee
(%)

1

rac-

1,3-

Diphe

nylallyl

Acetat

e

[Pd(all

yl)Cl]₂

(S,S)-

Trost

Ligand

NaH
CH₂Cl

₂
rt 12 >95 98

2

rac-

Cycloh

ex-2-

enyl

Acetat

e

Pd₂(db

a)₃

(R)-

BINAP
K₂CO₃ THF 50 24 90 92

3

rac-

1,3-

Dimet

hylallyl

Acetat

e

[Pd(all

yl)Cl]₂

(R,R)-

ANDE

N

Cs₂CO

₃

Dioxan

e
rt 18 85 95

Note: Enantiomeric excess is determined by chiral HPLC or GC analysis.

Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using

anhydrous solvents. Reagents should be of high purity. Dibenzyl malonate is commercially

available or can be synthesized by the esterification of malonic acid with benzyl alcohol.

Protocol 1: Achiral Allylic Alkylation of Dibenzyl
Malonate with Allyl Acetate
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Materials:

Dibenzyl malonate

Allyl acetate

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Sodium hydride (NaH, 60% dispersion in mineral oil)

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl)

Ethyl acetate (EtOAc)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1

equivalents).

Add anhydrous THF to the flask, followed by the dropwise addition of a solution of dibenzyl
malonate (1.0 equivalent) in anhydrous THF at 0 °C.

Allow the mixture to stir at room temperature for 30 minutes.

To the resulting solution, add tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents)

followed by allyl acetate (1.2 equivalents).

Heat the reaction mixture to 65 °C and stir for 12 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction to room temperature and quench by the slow addition of

saturated aqueous ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

allylated dibenzyl malonate.

Protocol 2: Asymmetric Allylic Alkylation of rac-1,3-
Diphenylallyl Acetate
Materials:

rac-1,3-Diphenylallyl acetate

Dibenzyl malonate

Allylpalladium(II) chloride dimer [[Pd(allyl)Cl]₂]

(S,S)-Trost ligand

Sodium hydride (NaH, 60% dispersion in mineral oil)

Anhydrous dichloromethane (CH₂Cl₂)

Saturated aqueous ammonium chloride (NH₄Cl)

Ethyl acetate (EtOAc)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a flame-dried Schlenk tube under an inert atmosphere, dissolve allylpalladium(II) chloride

dimer (0.01 equivalents) and (S,S)-Trost ligand (0.025 equivalents) in anhydrous

dichloromethane.
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Stir the solution at room temperature for 30 minutes to form the active catalyst complex.

In a separate flame-dried flask, suspend sodium hydride (1.1 equivalents) in anhydrous

dichloromethane.

Cool the suspension to 0 °C and add a solution of dibenzyl malonate (1.0 equivalent) in

anhydrous dichloromethane dropwise.

Stir the mixture at room temperature for 30 minutes.

Add the solution of rac-1,3-diphenylallyl acetate (1.2 equivalents) to the enolate solution.

Transfer the pre-formed catalyst solution to the reaction mixture via cannula.

Stir the reaction at room temperature for 12 hours.

Monitor the reaction by TLC.

Upon completion, quench the reaction with saturated aqueous ammonium chloride.

Separate the layers and extract the aqueous layer with ethyl acetate (3 x 15 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the residue by flash chromatography to yield the enantioenriched product.

Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations
Catalytic Cycle of Palladium-Catalyzed Allylic Alkylation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

2. Tsuji-Trost Reaction [organic-chemistry.org]

3. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]

To cite this document: BenchChem. [Application Notes and Protocols: Palladium-Catalyzed
Allylic Alkylation with Dibenzyl Malonate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b149394#palladium-catalyzed-allylic-alkylation-with-
dibenzyl-malonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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